3-Hydroxydodecanoic acid

Catalog No.
S580193
CAS No.
1883-13-2
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydodecanoic acid

CAS Number

1883-13-2

Product Name

3-Hydroxydodecanoic acid

IUPAC Name

3-hydroxydodecanoic acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)

InChI Key

MUCMKTPAZLSKTL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxydodecanoic acid, 3-hydroxydodecanoic acid, (+-)-isomer, 3-hydroxydodecanoic acid, (R)-isomer, 3-hydroxydodecanoic acid, (S)-isomer, 3-hydroxydodecanoic acid, ion (1-), 3-hydroxydodecanoic acid, ion (1-), (+-)-isomer, 3-hydroxydodecanoic acid, monosilver (1+) salt, (R)-isomer, beta-hydroxylauric acid

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O

As a Marker for Fatty Acid Metabolism Disorders:

3-Hydroxydodecanoic acid (3-HDD) is a medium-chain fatty acid that has been identified as a potential biomarker for certain fatty acid metabolism disorders, particularly long-chain hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) []. Individuals with LCHAD have difficulty breaking down specific fatty acids, leading to a buildup of these molecules in the body. 3-HDD can be elevated in the urine of individuals with LCHAD, offering a potential diagnostic tool [].

As a Microbial Metabolite:

3-HDD has also been identified as a metabolite produced by certain bacteria, including Acinetobacter, Moraxella, and Pseudomonas []. Studying the production of 3-HDD by these bacteria can provide insights into their metabolic pathways and potential roles in various environments.

As a Component of the Human Placenta:

Recent research has identified 3-HDD as a component of the human placenta []. The specific function of 3-HDD in the placenta is still under investigation, but its presence suggests a potential role in placental development or function.

3-Hydroxydodecanoic acid, also known as 3-hydroxylauric acid, is a medium-chain fatty acid with the molecular formula C12H24O3C_{12}H_{24}O_{3} and a molecular weight of 216.32 g/mol. It is characterized by a hydroxyl group at the third carbon of the dodecanoic acid chain, making it a derivative of lauric acid. This compound is recognized for its role in various metabolic processes and is associated with fatty acid metabolic disorders .

  • As mentioned earlier, myrmicacin likely acts as a herbicide in ant nests, but the exact mechanism is not fully understood [].
  • Some research suggests it might have antifungal properties as well []. More studies are needed to clarify its biological effects.
  • No specific data on the toxicity of myrmicacin is currently available in scientific literature.
  • As a carboxylic acid, it may cause mild skin or eye irritation upon contact, but this is speculation and requires further investigation.
Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, which are important in the production of biodiesel and other biofuels.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, which may have biological significance.
  • Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-hydroxydodecanol.

These reactions are essential for the compound's utilization in various synthetic pathways and applications in biochemistry and industry.

3-Hydroxydodecanoic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against various pathogens, making it a potential candidate for use in food preservation and pharmaceuticals.
  • Metabolic Role: As an intermediate in fatty acid metabolism, it plays a crucial role in energy production and lipid biosynthesis. Its presence is linked to disorders related to fatty acid metabolism .
  • Potential Therapeutic

Several methods exist for synthesizing 3-hydroxydodecanoic acid:

  • Biological Synthesis: Microbial fermentation processes can produce this compound from substrates like glucose or fatty acids using specific strains of bacteria.
  • Chemical Synthesis: Chemical methods include asymmetric synthesis techniques such as the Sharpless asymmetric dihydroxylation, which allows for the selective formation of the desired stereoisomer .
  • Hydroxylation of Dodecanoic Acid: Direct hydroxylation of lauric acid using hydroxylating agents can yield 3-hydroxydodecanoic acid.

These synthesis methods highlight the versatility and accessibility of this compound for research and industrial applications.

3-Hydroxydodecanoic acid has various applications across different fields:

  • Food Industry: Due to its antimicrobial properties, it can be used as a preservative.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating metabolic disorders.
  • Cosmetics: The compound is used in formulations for skin care products due to its moisturizing properties.
  • Biodegradable Plastics: It serves as a building block for producing biodegradable polymers.

Research on interaction studies involving 3-hydroxydodecanoic acid focuses on its effects on cellular processes and metabolic pathways. Studies have indicated that it interacts with various enzymes involved in lipid metabolism, influencing energy production and storage mechanisms. Additionally, its potential interactions with microbial cells suggest applications in antimicrobial formulations .

Several compounds share structural similarities with 3-hydroxydodecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Dodecanoic AcidC12H24O2C_{12}H_{24}O_2Saturated fatty acid without hydroxyl groups
3-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_3Shorter carbon chain; similar hydroxyl group position
2-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_3Hydroxyl group at the second carbon; different properties
4-Hydroxydecanoic AcidC10H20O3C_{10}H_{20}O_3Hydroxyl group at the fourth carbon; distinct reactivity

The uniqueness of 3-hydroxydodecanoic acid lies in its specific chain length and position of the hydroxyl group, which influences its biological activity and applications compared to these similar compounds.

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

216.17254462 g/mol

Monoisotopic Mass

216.17254462 g/mol

Heavy Atom Count

15

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1883-13-2

Wikipedia

3-hydroxylauric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. K. Kunii et al. “A new extraction method for Acinetobacter species ODB-L2 rough form lipopolysaccharide from culture broth” Microbios., vol.105:412 pp. 153-61, 20012. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-FattyAcids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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